molecular formula C16H17F3N4OS B2840221 5-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-2-carboxamide CAS No. 1775444-17-1

5-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-2-carboxamide

Cat. No.: B2840221
CAS No.: 1775444-17-1
M. Wt: 370.39
InChI Key: FPILNQHJCFYXQD-UHFFFAOYSA-N
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Description

The compound “5-methyl-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-2-thiophenecarboxamide” is a complex organic molecule. It contains a trifluoromethyl group, which is a functional group with the formula -CF3 . The trifluoromethyl group is often used in pharmaceuticals and drugs, and it can be used to adjust the steric and electronic properties of a lead compound .


Synthesis Analysis

The synthesis of such compounds often involves the introduction of the trifluoromethyl group. Various methods exist to introduce this functionality. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving several functional groups. The trifluoromethyl group (-CF3) is derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . The compound also contains a pyrimidinyl group and a piperidyl group, both of which contribute to its overall structure .


Chemical Reactions Analysis

The trifluoromethyl group in the compound has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This property can influence the chemical reactions that the compound undergoes. For instance, trifluoromethyl-substituted compounds are often strong acids .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group has a significant electronegativity . This could affect the compound’s solubility, reactivity, and other properties.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research has synthesized novel compounds derived from "5-methyl-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-2-thiophenecarboxamide" and similar chemicals, investigating their potential as anti-inflammatory and analgesic agents. These compounds have shown significant inhibitory activity against COX-2 enzymes, analgesic effects, and anti-inflammatory properties, comparing favorably with standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activity

Another study focused on the synthesis of pyridothienopyrimidines and pyridothienotriazines, derivatives of the compound , and tested them for antimicrobial activities. These new compounds exhibited promising in vitro antimicrobial properties, suggesting potential applications in developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Gene Expression Inhibition

Further research has explored derivatives for their ability to inhibit NF-kappaB and AP-1 gene expression, which are critical pathways in inflammation and cancer. Structural modifications to the pyrimidine portion of these compounds have led to significant insights into improving their efficacy and oral bioavailability. This study provides a basis for developing new therapeutic agents targeting gene expression pathways (Palanki et al., 2000).

Capillary Electrophoresis in Drug Analysis

The compound and its analogs have been used in the development of capillary electrophoresis methods for analyzing imatinib mesylate and related substances. This research demonstrates the utility of these compounds in enhancing analytical methodologies for pharmaceuticals, providing a basis for quality control and the determination of drug purity (Ye et al., 2012).

Metabolic Pathway Elucidation

In clinical trials for chronic myelogenous leukemia (CML) treatment, flumatinib, a derivative, was studied for its metabolism in patients. Identifying the main metabolic pathways and metabolites in humans aids in understanding the drug's pharmacokinetics and optimizing therapeutic strategies. The findings indicate the predominance of N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis in the metabolism of flumatinib (Gong et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, many drugs containing trifluoromethyl groups are used as bioisosteres to create derivatives by replacing a chloride or a methyl group . This can adjust the steric and electronic properties of a lead compound, or protect a reactive methyl group from metabolic oxidation .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety measures should be taken when handling it. It’s important to refer to the relevant safety data sheets for detailed information .

Properties

IUPAC Name

5-methyl-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4OS/c1-10-2-3-12(25-10)15(24)22-11-4-6-23(7-5-11)14-8-13(16(17,18)19)20-9-21-14/h2-3,8-9,11H,4-7H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPILNQHJCFYXQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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